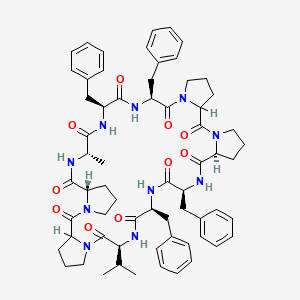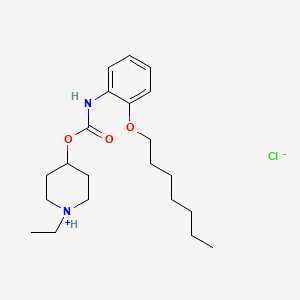
1-(Methylthio)-p-menthan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylthio)-p-menthan-3-one is an organic compound that belongs to the class of sulfur-containing monoterpenoids. It is characterized by a menthane skeleton with a methylthio group attached to the third carbon atom. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry.
Preparation Methods
The synthesis of 1-(Methylthio)-p-menthan-3-one can be achieved through several routes. One common method involves the reaction of p-menthan-3-one with methylthiol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Methylthio)-p-menthan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methylthio)-p-menthan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the flavor and fragrance industry to impart specific scents and flavors to products.
Mechanism of Action
The mechanism of action of 1-(Methylthio)-p-menthan-3-one involves its interaction with various molecular targets. The methylthio group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(Methylthio)-p-menthan-3-one can be compared with other sulfur-containing monoterpenoids, such as:
1-(Methylthio)-p-menthan-3-ol: Similar structure but with a hydroxyl group instead of a ketone group.
1-(Methylthio)-p-menthan-3-amine: Contains an amine group instead of a ketone group.
1-(Methylthio)-p-menthan-3-thiol: Features a thiol group instead of a ketone group. These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.
Properties
CAS No. |
32564-30-0 |
|---|---|
Molecular Formula |
C11H20OS |
Molecular Weight |
200.34 g/mol |
IUPAC Name |
5-methyl-5-methylsulfanyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8(2)9-5-6-11(3,13-4)7-10(9)12/h8-9H,5-7H2,1-4H3 |
InChI Key |
KYJOFNFLQSJNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1=O)(C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




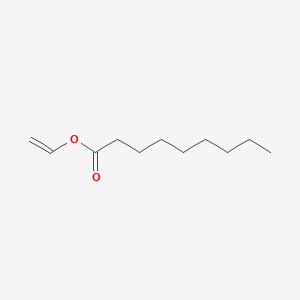


![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
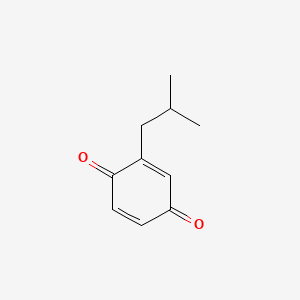
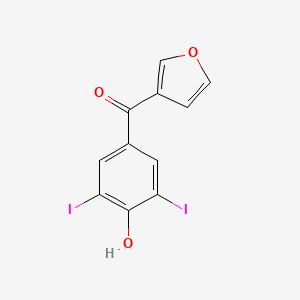
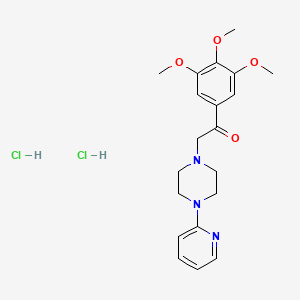
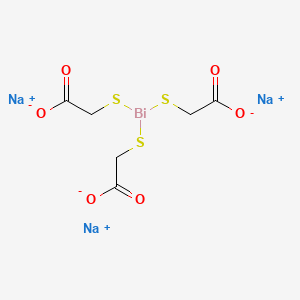
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)
